3-(4-Bromophenyl)-3-fluorooxetane
Overview
Description
3-(4-Bromophenyl)-3-fluorooxetane is an organic compound that features a four-membered oxetane ring substituted with a 4-bromophenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-fluorooxetane typically involves the formation of the oxetane ring followed by the introduction of the bromophenyl and fluorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-bromobenzyl alcohol with a fluorinated epoxide in the presence of a strong base can yield the desired oxetane compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-fluorooxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to yield linear products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while ring-opening reactions can produce linear alcohols or ethers.
Scientific Research Applications
3-(4-Bromophenyl)-3-fluorooxetane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-fluorooxetane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may be catalyzed by enzymes or other biological molecules. The bromophenyl and fluorine substituents can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, but with different structural features.
4-Bromoaniline: Contains a bromine atom on an aniline ring, used in different chemical contexts.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A complex molecule with multiple functional groups, including a bromophenyl moiety.
Uniqueness
3-(4-Bromophenyl)-3-fluorooxetane is unique due to its combination of a four-membered oxetane ring with bromophenyl and fluorine substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)-3-fluorooxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVOYDWWROMJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298582 | |
Record name | 3-(4-Bromophenyl)-3-fluorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093878-33-1 | |
Record name | 3-(4-Bromophenyl)-3-fluorooxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093878-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-3-fluorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-bromophenyl)-3-fluorooxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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